Benzedrone (hydrochloride)

描述

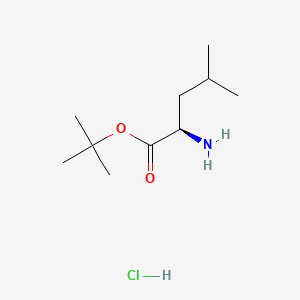

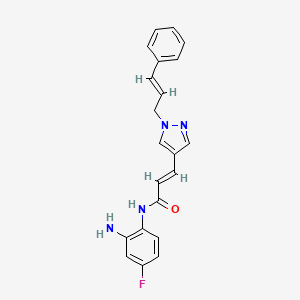

苯甲酮(盐酸盐),也称为 4-甲基甲卡西酮,是一种合成兴奋剂,属于卡西酮类。其结构与甲卡西酮相似,区别在于氨基甲基被苯甲基取代。 这种化合物主要用于法医和研究应用,因为它具有兴奋特性 .

作用机制

Benzedrone (hydrochloride), also known as 2-(Benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride, is a compound of interest in the field of biochemistry and pharmacology. It’s important to note that the physiological and toxicological properties of this compound are currently unknown .

Mode of Action

Benzedrone (hydrochloride) is an analog of mephedrone, characterized by the replacement of the amino methyl group with a benzyl moiety

生化分析

Biochemical Properties

Benzedrone (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters . These interactions lead to the inhibition of reuptake and increased release of these neurotransmitters, resulting in stimulatory effects. Additionally, Benzedrone (hydrochloride) may interact with cytochrome P450 enzymes, influencing its metabolism and biotransformation .

Cellular Effects

Benzedrone (hydrochloride) exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase intracellular calcium levels, which can affect various cellular processes, including neurotransmitter release and muscle contraction . Furthermore, Benzedrone (hydrochloride) can modulate the activity of protein kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events .

Molecular Mechanism

The molecular mechanism of action of Benzedrone (hydrochloride) involves its binding interactions with monoamine transporters. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, Benzedrone (hydrochloride) increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission . Additionally, the compound may act as a substrate for these transporters, promoting the release of neurotransmitters through reverse transport . Benzedrone (hydrochloride) may also interact with other biomolecules, such as ion channels and receptors, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzedrone (hydrochloride) can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that Benzedrone (hydrochloride) can induce changes in cellular function, including alterations in gene expression and protein synthesis . These temporal effects are important considerations for researchers studying the compound’s pharmacokinetics and pharmacodynamics .

Dosage Effects in Animal Models

The effects of Benzedrone (hydrochloride) in animal models vary with different dosages. At low doses, the compound exhibits stimulatory effects, increasing locomotor activity and inducing hyperactivity . At higher doses, Benzedrone (hydrochloride) can cause adverse effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage . These findings highlight the importance of dose-dependent studies in understanding the compound’s safety and efficacy .

Metabolic Pathways

Benzedrone (hydrochloride) undergoes metabolism through various pathways, including oxidation, reduction, and conjugation reactions . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of Benzedrone (hydrochloride) play a crucial role in determining its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Benzedrone (hydrochloride) is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to peripheral tissues, where it can interact with various transporters and binding proteins . The localization and accumulation of Benzedrone (hydrochloride) in specific tissues can influence its pharmacological effects and toxicity .

Subcellular Localization

The subcellular localization of Benzedrone (hydrochloride) is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct Benzedrone (hydrochloride) to specific organelles, affecting its activity and function . Understanding the subcellular localization of Benzedrone (hydrochloride) is essential for elucidating its mechanism of action and potential therapeutic applications .

准备方法

合成路线和反应条件: 苯甲酮(盐酸盐)可以通过多种化学路线合成。一种常见的方法是将 4-甲基丙苯酮与苄胺在还原胺化条件下反应。反应通常使用还原剂,例如氰基硼氢化钠,在甲醇等溶剂中进行。所得产物然后通过用盐酸处理转化为其盐酸盐。

工业生产方法: 苯甲酮(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高纯度和产率。 最终产品通常通过重结晶技术结晶和纯化,以达到研究目的所需的质量 .

化学反应分析

反应类型: 苯甲酮(盐酸盐)会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的酮或羧酸。

还原: 该化合物可以被还原形成仲胺。

取代: 亲电芳香取代反应可以在芳香环上发生。

常见试剂和条件:

氧化: 酸性条件下使用高锰酸钾或三氧化铬等试剂。

还原: 无水溶剂中使用硼氢化钠或氢化锂铝。

取代: 在路易斯酸催化剂存在下使用溴或氯等卤化试剂。

主要产物:

氧化: 形成 4-甲基苯乙酮或 4-甲基苯甲酸。

还原: 形成 4-甲基苯基-2-苯乙胺。

取代: 形成苯甲酮的卤代衍生物.

科学研究应用

苯甲酮(盐酸盐)在科学研究中有几个应用:

化学: 用作分析化学中用于鉴定和定量合成卡西酮的参考标准。

生物学: 研究其对神经递质系统的影响和潜在的神经毒性。

医学: 研究其潜在的治疗效果和毒理学特性。

5. 作用机理

苯甲酮(盐酸盐)的作用机理涉及其与大脑中的单胺转运蛋白相互作用。它主要靶向多巴胺、去甲肾上腺素和血清素转运蛋白,导致这些神经递质释放增加并抑制其再摄取。这导致兴奋和欣快感增强。 确切的分子途径和靶点仍在研究中,但据信它与其他合成卡西酮相似 .

类似化合物:

甲卡西酮: 结构相似,但具有氨基甲基而不是苯甲基。

甲卡西酮: 缺少苯甲酮中存在的芳香取代。

乙酮: 在芳香环上含有乙基而不是甲基。

独特性: 苯甲酮(盐酸盐)由于其独特的取代模式而具有独特性,这影响了它的药理特性和代谢途径。 它的苯甲基将其与其他卡西酮区分开来,可能改变其与生物靶点的相互作用及其总体影响 .

相似化合物的比较

Mephedrone: Similar structure but with an amino methyl group instead of a benzyl moiety.

Methcathinone: Lacks the aromatic substitution present in Benzedrone.

Ethylone: Contains an ethyl group instead of a methyl group on the aromatic ring.

Uniqueness: Benzedrone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological properties and metabolic pathways. Its benzyl moiety differentiates it from other cathinones, potentially altering its interaction with biological targets and its overall effects .

属性

IUPAC Name |

2-(benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZXDZKHNXHQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI)](/img/new.no-structure.jpg)

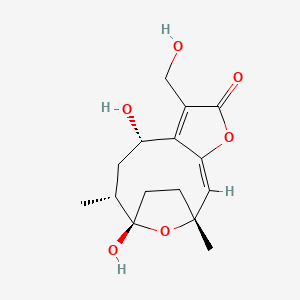

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)